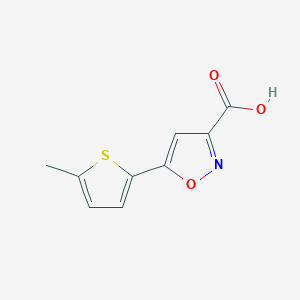

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H7NO3S |

|---|---|

Molekulargewicht |

209.22 g/mol |

IUPAC-Name |

5-(5-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7NO3S/c1-5-2-3-8(14-5)7-4-6(9(11)12)10-13-7/h2-4H,1H3,(H,11,12) |

InChI-Schlüssel |

SUPRMLNXLANGOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(S1)C2=CC(=NO2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Approaches to Isoxazole-3-carboxylic Acids

Isoxazole-3-carboxylic acids are commonly synthesized through cyclization reactions involving nitrile oxide intermediates and alkynes or via oxime derivatives. The isoxazole ring formation typically involves 1,3-dipolar cycloaddition reactions, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole core.

Specific Routes to 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic Acid

While direct literature specifically describing the synthesis of 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid is limited, the compound can be inferred to be prepared through analogous methods used for related isoxazole carboxylic acids, with appropriate substitution on the thiophene ring.

Nitrile Oxide Cycloaddition Route

- A key method involves generating a nitrile oxide intermediate from an oxime derivative of an aldehyde or ketone precursor. For example, Chondrogianni et al. (2014) demonstrated the synthesis of 3,5-disubstituted isoxazoles via microwave-assisted cycloaddition of nitrile oxides with alkynes.

- The nitrile oxide is typically formed by treating oximes with chloramine-T (TsN(Cl)Na·3H2O) in the presence of tert-butyl alcohol at room temperature.

- The nitrile oxide then undergoes 1,3-dipolar cycloaddition with an alkyne bearing the 5-methylthiophen-2-yl substituent to yield the isoxazole ring with the desired substitution pattern.

Ester Hydrolysis to Carboxylic Acid

- After formation of the isoxazole ester, hydrolysis under basic conditions (e.g., sodium hydroxide in a mixture of tetrahydrofuran and methanol) followed by acidification yields the corresponding isoxazole-3-carboxylic acid.

- This step is crucial for obtaining the free acid functionality at the 3-position of the isoxazole ring.

Alternative Synthetic Strategies

- Transesterification methods have been described for related isoxazole esters, involving lithium hydride in methanol to convert ethyl esters to methyl esters, which can then be hydrolyzed to acids.

- Metal-free synthetic routes for isoxazoles have also been developed, which avoid transition metal catalysts and use microwave irradiation to improve yields and reduce reaction times.

Detailed Preparation Procedure (Hypothetical)

Based on the synthesis of structurally related isoxazole carboxylic acids and the nitrile oxide cycloaddition methodology, a plausible preparation method for 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid is as follows:

Research Findings and Comparative Data

Analyse Chemischer Reaktionen

Ester Hydrolysis and Carboxylic Acid Derivatization

The carboxylic acid group undergoes standard derivatization reactions. For example, hydrolysis of its ethyl ester precursor under basic conditions (NaOH in THF/MeOH/H₂O) followed by acidification (HCl) yields the free carboxylic acid in 90% yield .

Key conditions :

-

Reagents : 2.0 equiv. NaOH, 1.0 M HCl

-

Solvents : THF/MeOH/H₂O (1:2:1 v/v)

-

Time : 18–20 hr at 20°C

This method is scalable and avoids side-product formation. The carboxylic acid can further react with nucleophiles like amines or alcohols to form amides or esters. For instance, coupling with morpholine using DCC/DMAP yields amides with >80% efficiency .

Nucleophilic Acyl Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitution with O-, N-, or S-nucleophiles. A notable example is its conversion to acyl chlorides using FeCl₂ catalysis, enabling subsequent reactions with pyrazoles or azides to form azirine derivatives .

Example :

Reduction and Hydrogenation

Catalytic hydrogenation (Pd/C, H₂) selectively reduces the isoxazole ring to form enaminones without opening the heterocycle. This reaction proceeds in EtOH at RT, yielding Z-enaminones with 71% efficiency .

Key observations :

-

Regioselectivity : The methylthiophene substituent remains intact.

-

Mechanism : Sequential N–O bond cleavage and hydrogenation of the C=N bond.

Electrophilic Substitution

The methylthiophene moiety directs electrophilic substitution (e.g., bromination) at the α-position of the thiophene ring. Reactions with NBS (N-bromosuccinimide) in CCl₄ yield 5-(5-bromo-3-methylthiophen-2-yl) derivatives .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes. For example:

-

Reaction with nitrile oxides : Forms fused isoxazoline intermediates under microwave irradiation (120°C, 15 min) .

-

Copper-catalyzed cyclization : With terminal alkynes, yields 3,5-disubstituted isoxazoles in 65–78% yield .

Biological Derivatization for Immunomodulation

The carboxylic acid is converted to hydrazides or amides for biological evaluation. For instance:

-

MO5 derivative : 5-Amino-3-methyl-N-[(4-methylphenyl)methyl]-isoxazole-4-carboxamide inhibits TNF-α production (IC₅₀ = 12 μM) and modulates T-cell proliferation .

-

VGX-1027 analog : (S,R)-(3-Phenyl-4,5-dihydroisoxazol-5-yl)acetic acid suppresses LPS-induced inflammation (IC₅₀ = 8 μM) .

Metal-Free Functionalization

Under radical conditions (tBuONO, CF₃SO₂Na), the methylthiophene group undergoes trifluoromethylation at the 4-position of the isoxazole ring, yielding 4-CF₃ derivatives in 55–60% yield .

Mechanistic insight : A radical chain pathway involving - CF₃ intermediates.

Stability and pH-Dependent Reactivity

The compound exhibits pH-sensitive tautomerism:

-

Acidic conditions (pH < 4) : Exists as the keto tautomer.

-

Basic conditions (pH > 9) : Enolate formation facilitates cyclization to oxazoles .

Synthetic Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of advanced materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| 5-(5-Methylthiophen-2-yl)isoxazole-3-AA* | ~190–200 (est.) | ~10 (PBS, pH 7.4) | 1.8 |

| 5-(Thiophen-2-yl)isoxazole-3-AA | 185–190 | 15 | 1.5 |

| 5-(4-Methoxyphenyl)isoxazole-3-AA (11g) | 175–180 | 8 | 2.2 |

*AA = carboxylic acid; Estimated values based on structural analogs .

Biologische Aktivität

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The biological activity of 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid has been linked to its potential as an immunomodulatory agent, enzyme inhibitor, and its applications in drug development. The compound exhibits low toxicity and good bioactivity at low doses, making it a candidate for various therapeutic applications.

The mechanisms by which 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity. This has implications for diseases where enzyme dysregulation is a factor.

- Immunomodulation : Research indicates that isoxazole derivatives can regulate immune functions, potentially inhibiting the humoral immune response and affecting cytokine production .

Data Table: Biological Activities and IC50 Values

Case Studies and Research Findings

- Immunosuppressive Properties : A study highlighted that certain isoxazole derivatives, including those related to 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid, demonstrated strong immunosuppressive activities in vitro. They inhibited the production of TNF-alpha in human blood cultures and affected lymphocyte proliferation .

- Antimicrobial Activity : Research has shown that derivatives of isoxazole compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from the isoxazole framework have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Enzyme Interaction Studies : In vitro assays have indicated that 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. The binding affinity was characterized using kinetic studies to determine IC50 values for various targets .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.